molecular formula C7H11N5O B13805369 (7S)-2-Amino-7-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one CAS No. 79493-89-3

(7S)-2-Amino-7-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one

Cat. No.: B13805369
CAS No.: 79493-89-3
M. Wt: 181.20 g/mol
InChI Key: MTDPMYKLKRJFNL-VKHMYHEASA-N
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Description

4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its unique structure, which includes a pteridinone core with an amino group at the 2-position and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable hydrazine derivative with a diketone or aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can produce a wide range of functionalized pteridines.

Scientific Research Applications

4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pteridine derivatives such as:

  • 2-Amino-4-hydroxy-6,7,8-trimethylpteridine
  • 2,4-Diamino-6,7,8-trimethylpteridine
  • 2-Amino-4,6,7,8-tetrahydropteridine

Uniqueness

4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

79493-89-3

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

(7S)-2-amino-7-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one

InChI

InChI=1S/C7H11N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h3,9H,2H2,1H3,(H4,8,10,11,12,13)/t3-/m0/s1

InChI Key

MTDPMYKLKRJFNL-VKHMYHEASA-N

Isomeric SMILES

C[C@H]1CNC2=C(N1)N=C(NC2=O)N

Canonical SMILES

CC1CNC2=C(N1)N=C(NC2=O)N

Origin of Product

United States

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